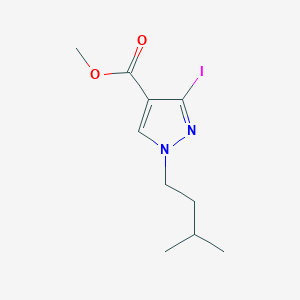
Shancigusin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Shancigusin I is a natural compound found in Cremastra appendiculata . It is a high-purity natural product .
Synthesis Analysis
The total synthesis of Shancigusin C, a related compound, was conducted by employing the Perkin reaction to forge the central stilbene core . The synthesis of Bletistrin G, another related compound, was achieved by the Wittig olefination followed by several regioselective aromatic substitution reactions . Both syntheses were completed by applying only renewable starting materials according to the principles of xylochemistry .Molecular Structure Analysis
The Shancigusin I molecule contains a total of 79 bonds. There are 45 non-H bonds, 14 multiple bonds, 11 rotatable bonds, 2 double bonds, and 12 aromatic bonds . The compounds were isolated by repeated column chromatography with silica gel, Sephadex LH-20, and ODS-HPLC. The structures were elucidated by analysis of spectroscopic data(1H-NMR and 13C-NMR) .Chemical Reactions Analysis
The total synthesis of Shancigusin C was conducted by employing the Perkin reaction to forge the central stilbene core . The synthesis of Bletistrin G was achieved by the Wittig olefination followed by several regioselective aromatic substitution reactions .Physical And Chemical Properties Analysis
Shancigusin I has a molecular weight of 594.56 and its molecular formula is C28H34O14 . It is a solid, white to off-white compound .Aplicaciones Científicas De Investigación
Chemical Characterization
Shancigusin I is identified as one of the chemical constituents extracted from traditional medicinal plants. For instance, it was isolated from the EtOAc extract of the tuber of Cremastra appendiculata and identified through various chromatographic techniques and spectroscopic data analysis (Yuan & Liu, 2015). Similarly, other compounds like Shancigusins E-I were isolated from the tubers of Pleione yunnanensis, showcasing the diversity of chemical compounds available in these plants (Dong et al., 2013).
Biological Activities and Synthesis
The biological activities of Shancigusin I and its related compounds have been a subject of research. For instance, the cytotoxic properties of Shancigusin C, a related compound, against tumor cells indicate its potential as a starting point for further structural variation (Geske et al., 2021). This showcases the interest in these compounds for potential therapeutic applications.
Antioxidant Activities
Compounds like Shancigusin F have been isolated from plants like Pleione grandiflora and shown potent DPPH free radical scavenging effects, which is a measure of antioxidant activity (Li et al., 2022). Antioxidants are crucial in neutralizing free radicals, which can damage cells and lead to various diseases.
Antibacterial Properties
Studies have also been conducted on the antibacterial activities of compounds isolated from medicinal plants. For example, bletistrins, including Shancigusin B, isolated from the rhizomes of Bletilla striata, showed inhibitory activities against various bacterial strains, indicating their potential as antibacterial agents (Jiang et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O14/c29-11-18-21(32)23(34)25(36)27(41-18)39-16-6-1-14(2-7-16)5-10-20(31)38-13-15-3-8-17(9-4-15)40-28-26(37)24(35)22(33)19(12-30)42-28/h1-10,18-19,21-30,32-37H,11-13H2/b10-5+/t18-,19-,21-,22-,23+,24+,25-,26-,27-,28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFVSRSBPGWWOF-YHUVOSSASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)/C=C/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Shancigusin I | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

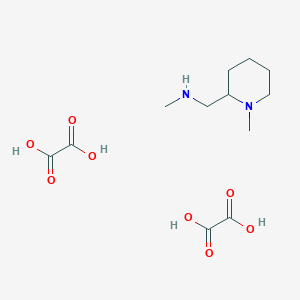

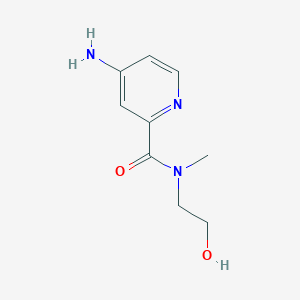

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide](/img/structure/B2445969.png)
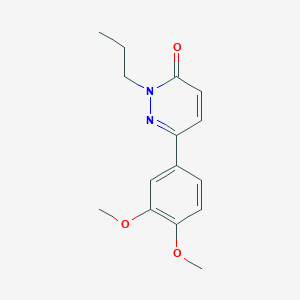
![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane](/img/structure/B2445973.png)
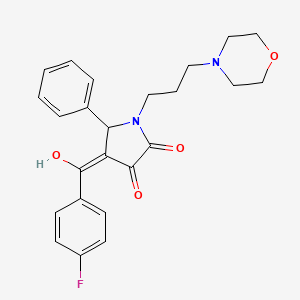
![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2445976.png)

![4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2445978.png)
![2-Spiro[2.3]hexan-5-ylacetic acid](/img/structure/B2445980.png)
![4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2445982.png)
